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Introduction
Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying the biophysical

properties of lipid bilayers and their interactions with molecules such as peptides and drugs.

Their size, typically ranging from 10 to 100 µm in diameter, allows for direct visualization using

light microscopy. This protocol details the preparation of GUVs composed of 1,2-

dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC), a saturated phosphatidylcholine. The

primary method described is electroformation, which generally produces a high yield of

unilamellar vesicles.[1] An alternative method, gentle hydration, is also outlined for instances

where electroformation is not suitable, such as with charged lipids or high ionic strength

buffers.[1][2]

Materials and Methods
Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided in the table below.
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Category Item Specifications

Lipids

1,2-dipentadecanoyl-sn-

glycero-3-phosphocholine

(15:0 PC)

Powder or chloroform solution

Fluorescent lipid probe (e.g.,

NBD-PE, Lissamine

Rhodamine B-PE)

Optional, for visualization

Solvents Chloroform HPLC grade

Methanol HPLC grade

Buffers & Solutions Sucrose solution
200 mM, for internal GUV

solution

Glucose solution
Isotonic to sucrose solution, for

external solution

Equipment Electroformation chamber

With Indium Tin Oxide (ITO)

coated glass slides or platinum

wires

Function generator
Capable of producing AC

electric fields

Vacuum desiccator or

nitrogen/argon stream
For drying lipid film

Glass syringes For lipid handling

Pipettes and tips

Beakers and vials

Heating block or water bath
To maintain temperature above

lipid T

Fluorescence microscope For GUV observation

Experimental Protocol: Electroformation
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The electroformation technique utilizes an AC electric field to induce the swelling of a dry lipid

film to form GUVs.[3] This method is highly efficient for producing a large population of

unilamellar vesicles.[1]

1. Lipid Film Preparation: a. Prepare a 1 mg/mL stock solution of 15:0 PC in a

chloroform:methanol (2:1, v/v) solvent mixture.[4] If incorporating a fluorescent probe, add it to

the lipid solution at a molar ratio of 0.5-1%. b. Deposit a thin, uniform layer of the lipid solution

onto the conductive sides of two ITO-coated glass slides.[5] A typical volume is 20-50 µL,

depending on the slide area. c. Place the slides in a vacuum desiccator for at least 2 hours to

ensure complete removal of the organic solvent.[4] Alternatively, dry the lipid film under a gentle

stream of nitrogen or argon gas.[5]

2. GUV Formation: a. Assemble the electroformation chamber by placing a spacer (e.g., Teflon)

between the two ITO slides, with the lipid-coated sides facing each other.[5] b. Fill the chamber

with a pre-warmed sucrose solution (e.g., 200 mM). The temperature should be maintained

above the main phase transition temperature (T\ GUVs made from 15:0 PC should be formed

at an elevated temperature, for instance, 50°C.[6] c. Connect the ITO slides to a function

generator. Apply an AC electric field with a voltage of 1-10 V and a frequency of 10 Hz for 1-2

hours.[1]

3. GUV Harvesting and Observation: a. After electroformation, gently collect the GUV

suspension from the chamber using a pipette. b. To enhance contrast for microscopy, dilute the

GUV suspension in an isotonic glucose solution. The density difference between the sucrose-

filled GUVs and the external glucose solution will cause the vesicles to settle at the bottom of

the observation chamber.[7] c. Observe the GUVs using a phase-contrast or fluorescence

microscope.

Alternative Protocol: Gentle Hydration
Gentle hydration is a simpler method that does not require an electric field and is suitable for a

wider range of lipid compositions, including those with charged lipids.[8]

1. Lipid Film Preparation: a. Prepare a lipid film in a glass vial or on a roughened Teflon disk as

described in the electroformation protocol (steps 1a-1c).[4][9]
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2. Pre-hydration: a. Pre-hydrate the lipid film with a warm, water-saturated stream of nitrogen or

argon gas for approximately 15 minutes.[4]

3. Hydration: a. Gently add the pre-warmed hydration buffer (e.g., 200 mM sucrose) to the lipid

film.[4][9] The temperature should be kept above the T\ of 15:0 PC. b. Seal the container and

incubate for several hours to overnight to allow for spontaneous swelling and vesicle formation.

[4]

4. Harvesting and Observation: a. Gently aspirate the GUV-containing supernatant.[4] b.

Prepare for microscopy as described in the electroformation protocol (step 3b).

Quantitative Data Summary
Parameter Electroformation Gentle Hydration Reference

Lipid Concentration (in

solvent)
1 mg/mL 1 mg/mL [4]

Lipid Film Volume 20-50 µL 30 µL [4]

Solvent Evaporation

Time

≥ 2 hours under

vacuum

≥ 2 hours under

vacuum
[4]

Hydration Solution 200 mM Sucrose 200 mM Sucrose

Formation

Temperature

> T\ of 15:0 PC (e.g.,

50°C)
> T\ of 15:0 PC [6]

AC Field Voltage 1-10 V N/A [1]

AC Field Frequency 10 Hz N/A [1]

Formation Time 1-2 hours
Several hours to

overnight
[1][4]
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Caption: Workflow for 15:0 PC GUV preparation.

Signaling Pathways and Logical Relationships
For the preparation of GUVs, there are no signaling pathways involved. The process is a

physical self-assembly of lipids into vesicles. The logical relationship in the experimental design

is a choice between two primary formation methods, electroformation and gentle hydration,

based on the experimental requirements such as lipid composition and buffer conditions. The

workflow diagram above illustrates this choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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